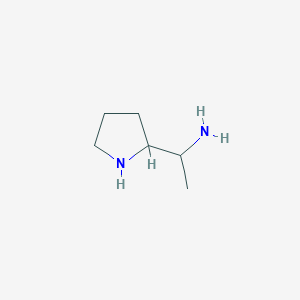

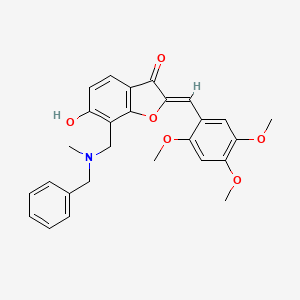

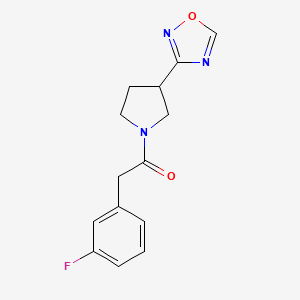

![molecular formula C17H12N2OS2 B2417028 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine CAS No. 477872-83-6](/img/structure/B2417028.png)

2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzothieno[3,2-d]pyrimidine, which is a type of heterocyclic compound . These compounds often exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral activities .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones have been synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH .Applications De Recherche Scientifique

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory properties . Researchers have explored the structure-activity relationship of some new anti-inflammatory benzothieno [3,2-d]pyrimidin-4-one sulphonamide thio-derivatives . The results demonstrated that some derivatives of benzothieno [3,2-d] pyrimidine exhibit interesting anti-inflammatory properties related to interactions with active sites of COX-2 .

Fluorescent Probes for Tumor Detection

The compound has been evaluated for its potential use as a fluorescent probe to determine tumors or their progression . The most active compounds were assessed for their spectroscopic characteristics, and their absorption and emission properties were determined . The antipyrine-bearing compound 4 displayed high COX-2 affinity and good fluorescent properties .

Organic Field-Effect Transistor (OFET) Devices

Benzothieno [3,2-b] 1benzothiophene (BTBT), a molecule similar to the one , is known for its high mobility in OFET devices . This suggests that 2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine could potentially be used in similar applications.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

BTBT has also been utilized in DSSCs and OPVs as an alternative to fullerene . Given the structural similarities, 2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine might also be explored for use in these applications.

Aggregation-Induced Emission (AIE) and Mechanofluorochromic (MFC) Behaviour

BTBT derivatives have shown AIE and MFC behaviour for the first time . The donor–π–acceptor–π–donor-integrated BTBT-TPE showed AIE whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .

Halochromic Effect

BTBT-NMe was found to possess great interaction, resulting in the halochromic (protonation) effect . This suggests that 2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine could potentially be used in applications that require halochromic materials.

Mécanisme D'action

Target of Action

The primary targets of 2-(Methylsulfanyl)-4-phenoxy1Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

The exact mode of action of 2-(Methylsulfanyl)-4-phenoxy1It is likely that it interacts with its targets in a similar manner to other pyrido[2,3-d]pyrimidines, which inhibit the activity of their targets, leading to downstream effects .

Biochemical Pathways

The biochemical pathways affected by 2-(Methylsulfanyl)-4-phenoxy1Similar compounds have been found to affect various signaling pathways associated with their targets, such as the pi3k/akt/mtor pathway, mapk pathway, and others .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine are not well-documented in the available literature

Result of Action

The molecular and cellular effects of 2-(Methylsulfanyl)-4-phenoxy1Similar compounds have been found to exhibit antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(Methylsulfanyl)-4-phenoxy1

Propriétés

IUPAC Name |

2-methylsulfanyl-4-phenoxy-[1]benzothiolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS2/c1-21-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)20-11-7-3-2-4-8-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURILSDQIOJZEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

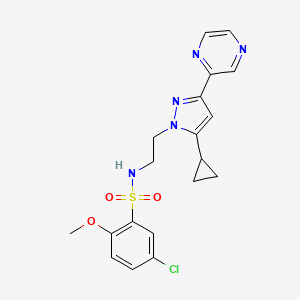

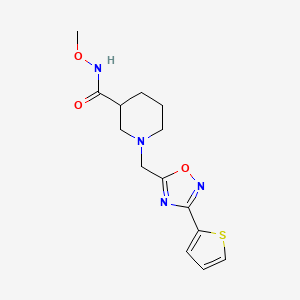

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide](/img/structure/B2416948.png)

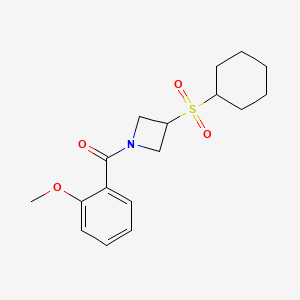

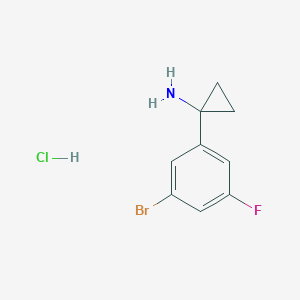

![N~3~-cyclopropyl-6-{3-[(2-hydroxy-5-methylbenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2416950.png)

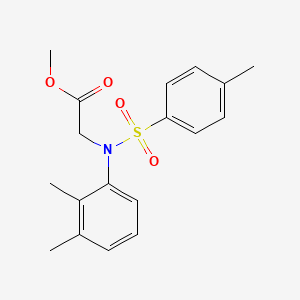

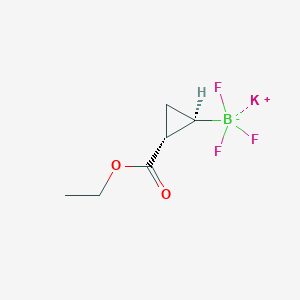

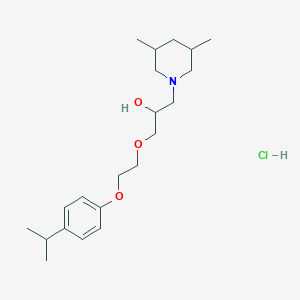

![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)

![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)